molecular formula C9H13F2NO3 B1488391 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1893257-18-5

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Katalognummer B1488391
CAS-Nummer: 1893257-18-5
Molekulargewicht: 221.2 g/mol
InChI-Schlüssel: RWZZTCAHJVVGRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid (DFPBA) is a synthetic organic compound which belongs to the class of piperidinyl oxobutanoic acids. It is a colorless, odorless, and water-soluble compound that has been studied for its potential applications in a variety of scientific fields. DFPBA has been extensively studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Integrin Antagonism and Cancer Therapy

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid: derivatives have been studied for their potential as integrin antagonists . Integrins are vital for cell adhesion and play a significant role in tumor progression and metastasis. By inhibiting integrins, these compounds can potentially interfere with tumor growth and spread, offering a promising approach to cancer therapy.

Inflammation and Autoimmune Disorders

The modulation of integrin activity is also crucial in the treatment of inflammation and autoimmune disorders . The derivatives of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid can be designed to target specific integrins involved in immune cell trafficking and immunological synapse formation, which are key processes in the immune response.

Molecular Modeling and Drug Design

Molecular modeling methods utilize the structure of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid derivatives to understand their interactions at the atomic level . This information is crucial for the rational design of new drugs that can selectively target integrins or other receptors involved in disease processes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Some derivatives of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid have shown excellent inhibitory activity against DPP-IV . DPP-IV inhibitors are used in the management of type 2 diabetes as they increase the levels of incretin hormones, which in turn increase insulin secretion.

Pharmaceutical Reference Standards

The compound is used in the pharmaceutical industry as a reference standard for quality control during drug testing . This ensures that the pharmaceutical products meet the required purity and potency standards before they are made available to patients.

Eigenschaften

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZTCAHJVVGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.